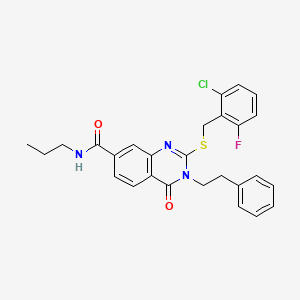

![molecular formula C18H24N2O3 B2870568 Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate CAS No. 2411305-96-7](/img/structure/B2870568.png)

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate, also known as Boc-Lys(Boc)-Phe-Met-AMC, is a chemical compound that has gained significant attention in scientific research due to its potential use as a substrate for protease assays. The compound is synthesized through a series of chemical reactions and has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The mechanism of action involves the protease cleaving the peptide bond between the amino acid residues of lysine and phenylalanine, resulting in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence emitted by AMC can be detected using various analytical techniques such as fluorescence spectrometry.

Biochemical and Physiological Effects

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has no known biochemical or physiological effects on its own. However, its use as a substrate for protease assays has important implications in the study of diseases where protease activity is abnormal. For example, increased protease activity has been observed in cancer cells, leading to the degradation of extracellular matrix proteins and facilitating tumor invasion and metastasis. The use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate allows for the detection and quantification of this abnormal protease activity, providing valuable insights into the mechanisms of cancer progression.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has several advantages as a substrate for protease assays. It is highly sensitive, allowing for the detection of low levels of protease activity. It is also specific for certain types of proteases, allowing for the detection and quantification of specific protease activity in biological samples. However, there are also limitations to its use. The fluorescence emitted by AMC can be quenched by certain compounds, leading to false-negative results. Additionally, the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate requires the use of specialized equipment and expertise in protease assay techniques.

Orientations Futures

Future research on Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC could focus on the development of new protease assays using this substrate. This could involve the identification of new proteases that cleave Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC or the modification of the substrate to increase its specificity for certain types of proteases. Additionally, research could focus on the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC in the development of new diagnostic tools for diseases where abnormal protease activity has been observed. This could involve the use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC in the detection of protease activity in biological fluids or tissues, providing valuable insights into disease progression and treatment.

Méthodes De Synthèse

The synthesis of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC involves several chemical reactions. First, tert-butyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate is reacted with 4-[(but-2-ynoylamino)methyl]phenylboronic acid to form tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate. This intermediate is then reacted with Fmoc-Lys(Boc)-OH to form Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC. The final product is obtained through purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC has been widely used as a substrate for protease assays. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The use of Tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate(Boc)-Phe-Met-AMC as a substrate allows for the detection and quantification of protease activity in various biological samples. This has important implications in the study of diseases such as cancer, Alzheimer's, and infectious diseases, where abnormal protease activity has been observed.

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-[(but-2-ynoylamino)methyl]phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-5-6-16(21)20-13-15-9-7-14(8-10-15)11-12-19-17(22)23-18(2,3)4/h7-10H,11-13H2,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWINSICUEGIPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2870499.png)

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2870501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)

![4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2870506.png)